Methyl 1,4'-bipiperidine-3-carboxylate (CAS RN: 889952-13-0) is a small molecule containing two piperidine rings linked by a three-carbon chain with a methyl ester group attached at the third carbon. Limited information is available regarding its origin or specific significance in scientific research. However, compounds with similar structures have been explored for various applications [].
The key feature of the molecule is the presence of two piperidine rings. Piperidines are six-membered rings containing a nitrogen atom. The 1,4'- designation indicates that the piperidine rings are connected at the first and fourth carbons relative to the nitrogen atom in each ring. The third carbon in the chain bridges the two piperidine rings and holds a methyl ester group (CH3COO-). This functional group can participate in various chemical reactions.
CH3OCO(CH2)3N(C6H10N)CH2CH2CH2COOH + H2O -> CH3OH + HOOC(CH2)3N(C6H10N)CH2CH2CH2COOH